molecular formula C9H18ClNO3 B1434906 Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride CAS No. 1803570-15-1

Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride

Cat. No.: B1434906
CAS No.: 1803570-15-1
M. Wt: 223.7 g/mol
InChI Key: ZBJNPIQTHOYAHB-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride” is a chemical compound with the CAS Number: 1803570-15-1 . Its molecular formula is C9H18ClNO3 and it has a molecular weight of 223.7 . The IUPAC name for this compound is methyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate hydrochloride .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the search results.

Scientific Research Applications

Metabolic Pathways and Chemical Analysis

  • Excretion and Identification of Specific Compounds : A study identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) and Hawkinsin in urine, suggesting the involvement of these compounds in specific metabolic pathways. This discovery hints at the intricate biochemistry and potential applications in diagnosing or understanding metabolic disorders (Niederwieser, Wadman, & Danks, 1978).

Toxicology and Environmental Impact

  • Herbicide Toxicology and Environmental Monitoring : A comprehensive review discussed the carcinogenic outcomes and potential mechanisms from exposure to certain herbicides. It evaluated epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies, providing a framework that might be relevant for understanding the environmental and health impacts of various chemical compounds, including those structurally related to Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride (Stackelberg, 2013).

Chemical Analysis Techniques

  • Analytical Techniques for Compound Identification : Various studies emphasize the importance of sophisticated analytical techniques like gas chromatography-mass spectrometry, high-performance liquid chromatography (HPLC), and other methods for identifying and understanding the behavior of complex organic compounds in biological and environmental samples. These methods are crucial for the detailed study of chemicals, including this compound (Osterloh, Lotti, & Pond, 1983).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)oxan-4-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-8(11)6-9(7-10)2-4-13-5-3-9;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJNPIQTHOYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride
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Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride
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Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride
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Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride
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Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride

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